molecular formula C21H29NO3 B1600264 N-Desethyl-N-methyl oxybutynin CAS No. 1199574-70-3

N-Desethyl-N-methyl oxybutynin

Katalognummer B1600264
CAS-Nummer: 1199574-70-3
Molekulargewicht: 343.5 g/mol
InChI-Schlüssel: FWVUDIODXYRQJW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-Desethyl-N-methyl oxybutynin is a type of medication that is commonly used to treat overactive bladder syndrome. It is a pharmacologically active metabolite of oxybutynin .


Synthesis Analysis

An isotope dilution high performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method has been developed for the simultaneous determination of oxybutynin and its pharmacologically active metabolite N-desethyl oxybutynin in human plasma .


Molecular Structure Analysis

The molecular formula of this compound is C21H29NO3 . The SMILES representation is CCN(C)CC#CCOC(=O)C(O)(C1CCCCC1)C2=CC=CC=C2 .


Chemical Reactions Analysis

Oxybutynin is extensively metabolized by the liver, primarily by the cytochrome P450 enzyme system, particularly CYP 3A4 found mostly in the liver and gut wall. Metabolites include phenylcyclohexylglycolic acid, which is pharmacologically inactive, and N-Desethyloxybutynin, which is pharmacologically active .

Wissenschaftliche Forschungsanwendungen

Pharmacological Activity and Metabolism

N-Desethyl-N-methyl oxybutynin is identified as a significant metabolite in the pharmacological profile of oxybutynin. It has been found to exert a considerable part of the antimuscarinic and muscle relaxant effects that contribute to the therapeutic management of OAB. Studies have highlighted the role of this metabolite in the drug's efficacy and explored the metabolic pathways responsible for its formation, emphasizing the involvement of cytochrome P450 enzymes, particularly CYP3A4, in oxybutynin's metabolism to this compound (Yaïch et al., 1998).

Therapeutic Applications

The therapeutic efficacy of oxybutynin, through its active metabolite, in treating detrusor overactivity and OAB has been well-documented. The metabolite's contribution to the drug's antimuscarinic action is crucial for its effectiveness in managing OAB symptoms. Research has also focused on optimizing the delivery of oxybutynin to minimize side effects while maintaining therapeutic benefits, with advancements in controlled-release formulations and transdermal systems being notable examples (Andersson & Chapple, 2001).

Wirkmechanismus

Target of Action

N-Desethyl-N-methyl oxybutynin, a metabolite of oxybutynin, primarily targets the muscarinic receptors . These receptors play a crucial role in the contraction and relaxation of the bladder’s detrusor muscle .

Mode of Action

This compound acts by inhibiting the muscarinic action of acetylcholine on smooth muscle . This inhibition is competitive, meaning it competes with acetylcholine for the same binding sites on the muscarinic receptors . This action results in the relaxation of the bladder’s detrusor muscle, reducing the urge to void .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the cholinergic pathway. By inhibiting the muscarinic receptors, it disrupts the normal signaling of acetylcholine, a neurotransmitter in this pathway . This disruption leads to decreased muscle activity in the bladder, reducing symptoms of overactive bladder .

Pharmacokinetics

The pharmacokinetics of this compound involves its absorption, distribution, metabolism, and excretion (ADME). After oral administration, oxybutynin is metabolized to this compound, which is then absorbed into the bloodstream . The metabolite’s plasma concentrations peak about 0.5 hours after administration and then decline rapidly

Result of Action

The primary result of this compound’s action is the relaxation of the bladder’s detrusor muscle. This relaxation reduces the frequency of contractions, thereby decreasing the urge to void and the frequency of urination . This effect can significantly improve the quality of life for patients affected by overactive bladder .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of food can affect the absorption of oxybutynin, enhancing the rate of drug release . Additionally, the method of administration (oral vs. intravesical) can influence the metabolite’s plasma concentrations and the ratio of the metabolite to the parent compound

Biochemische Analyse

Biochemical Properties

N-Desethyl-N-methyl oxybutynin plays a significant role in biochemical reactions, particularly in the context of its parent compound, oxybutynin. It interacts with various enzymes, proteins, and other biomolecules. One of the primary interactions is with muscarinic acetylcholine receptors, where it acts as an antagonist. This interaction inhibits the action of acetylcholine, leading to a reduction in bladder muscle contractions. Additionally, this compound has been shown to interact with cytochrome P450 enzymes, particularly CYP3A4, which is involved in its metabolism .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It affects muscarinic receptors in bladder smooth muscle cells, leading to decreased muscle contractions and improved bladder control. This compound also impacts gene expression related to muscarinic receptors and other proteins involved in bladder function. Furthermore, this compound can alter cellular metabolism by affecting the activity of enzymes involved in acetylcholine synthesis and degradation .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with muscarinic receptors. By competitively inhibiting these receptors, it prevents acetylcholine from binding, thereby reducing muscle contractions in the bladder. Additionally, this compound may inhibit or activate other enzymes, leading to changes in gene expression and cellular function. This compound’s ability to modulate enzyme activity and receptor binding is central to its therapeutic effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that this compound remains stable under controlled conditions, with minimal degradation over time. Long-term exposure to this compound in vitro and in vivo has demonstrated sustained effects on bladder muscle relaxation and reduced urinary frequency .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively reduces bladder muscle contractions without significant side effects. At higher doses, toxic or adverse effects may occur, including dry mouth, constipation, and blurred vision. These threshold effects highlight the importance of optimizing dosage to achieve therapeutic benefits while minimizing side effects .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interaction with cytochrome P450 enzymes. The compound undergoes N-demethylation and hydroxylation, leading to the formation of various metabolites. These metabolic processes are crucial for the compound’s elimination from the body and its overall pharmacokinetic profile. Additionally, this compound can influence metabolic flux and metabolite levels, further impacting its therapeutic efficacy .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is absorbed and distributed throughout the body, with a particular affinity for bladder tissues. Its localization and accumulation in target tissues are essential for its therapeutic effects. Transporters such as P-glycoprotein may play a role in the compound’s cellular uptake and distribution .

Subcellular Localization

This compound’s subcellular localization is critical for its activity and function. The compound is primarily localized in the cytoplasm and cell membrane, where it interacts with muscarinic receptors and other target proteins. Post-translational modifications, such as phosphorylation, may influence its targeting to specific cellular compartments. Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and optimizing its therapeutic potential .

Eigenschaften

IUPAC Name

4-[ethyl(methyl)amino]but-2-ynyl 2-cyclohexyl-2-hydroxy-2-phenylacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H29NO3/c1-3-22(2)16-10-11-17-25-20(23)21(24,18-12-6-4-7-13-18)19-14-8-5-9-15-19/h4,6-7,12-13,19,24H,3,5,8-9,14-17H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWVUDIODXYRQJW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C)CC#CCOC(=O)C(C1CCCCC1)(C2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1199574-70-3
Record name N-Desethyl-N-methyl oxybutynin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1199574703
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-DESETHYL-N-METHYL OXYBUTYNIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TTY3F6611G
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-Desethyl-N-methyl oxybutynin
Reactant of Route 2
Reactant of Route 2
N-Desethyl-N-methyl oxybutynin
Reactant of Route 3
Reactant of Route 3
N-Desethyl-N-methyl oxybutynin
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
N-Desethyl-N-methyl oxybutynin
Reactant of Route 5
Reactant of Route 5
N-Desethyl-N-methyl oxybutynin
Reactant of Route 6
Reactant of Route 6
N-Desethyl-N-methyl oxybutynin

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.